3-Amino-1-adamantanemethanol

Übersicht

Beschreibung

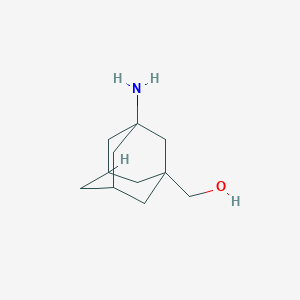

3-Amino-1-adamantanemethanol is a chemical compound that has been employed in the synthesis of inhibitors with antihyperglycemic properties .

Synthesis Analysis

The compound was synthesized from adamantane carboxylic acid following the procedures of Ritter reaction, hydrolysis, neutralization, and reduced reaction without the participation of bromine. The total yield of 3-amino-1-adamantanemethanol was 43% .Molecular Structure Analysis

The molecular formula of 3-Amino-1-adamantanemethanol is C10H17NO. The average mass is 167.248 Da and the monoisotopic mass is 167.131012 Da .Chemical Reactions Analysis

The synthesis of 3-Amino-1-adamantanemethanol involves a series of reactions including the Ritter reaction, hydrolysis, neutralization, and reduced reaction .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm³, a boiling point of 266.8±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C. The enthalpy of vaporization is 58.6±6.0 kJ/mol and the flash point is 115.2±22.6 °C. The index of refraction is 1.624 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- A novel method for synthesizing 3-amino-1-adamantanemethanol from adamantane carboxylic acid was developed, bypassing the need for bromine involvement. This synthesis involves a series of reactions including Ritter reaction, hydrolysis, neutralization, and reduced reaction. The final product was analyzed using various techniques like IR, MS, and NMR, providing insights into its structure and potential reaction mechanisms (Cai et al., 2011).

Thermodynamic Modeling and Solubility Studies

- Research on 3-amino-1-adamantanemethanol focused on its solubility in various solvents including water, ethanol, methanol, and others. The solubility data were analyzed using models like the modified Apelblat model and Buchowski–Ksiazaczak λh model. This study is significant for understanding the thermodynamic properties of 3-amino-1-adamantanemethanol, including Gibbs energy, enthalpy, and entropy, which are crucial for its applications in different fields (Li et al., 2016).

Novel Photochemical Applications

- The photochemical reaction of N-(1-adamantyl)phthalimide led to the formation of a hexacyclic benzazepine derivative of 2,4-methanoadamantane. This process demonstrated the potential of 3-amino-1-adamantanemethanol in generating complex molecular structures through photochemical reactions, suggesting applications in developing new materials or chemicals (Basarić et al., 2008).

Advanced Material Development

- Studies on adamantane-based polyimides, synthesized using 3-amino-1-adamantanemethanol, have shown properties like low dielectric constants, low moisture absorptions, and high thermal stability. These materials could be promising for various applications in electronics and optics, demonstrating the versatility of 3-amino-1-adamantanemethanol in material science (Chern & Shiue, 1997).

Chemical Interaction Analysis

- Adamantane-1,3,4-thiadiazole hybrid derivatives, synthesized using 3-amino-1-adamantanemethanol, were analyzed for their noncovalent interactions using crystallographic and QTAIM analysis. This research provides insights into the nature of these interactions, which is fundamental for the development of new drugs or materials (El-Emam et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3-amino-1-adamantyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13/h8-9,13H,1-7,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHFSHWJMOHIAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-adamantanemethanol | |

CAS RN |

80088-74-0 | |

| Record name | (3-aminoadamantan-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2904361.png)

![4-[(4-Chlorophenyl)carbamoyl]piperazine-1-sulfonyl fluoride](/img/structure/B2904364.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2904365.png)

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2904366.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2904369.png)

![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2904370.png)

![1'-[(9-Ethylcarbazol-3-yl)methyl]spiro[1,2-dihydroisoquinoline-4,4'-piperidine]-3-one](/img/structure/B2904372.png)

![2,5-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2904373.png)

![2-(4-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2904381.png)

![N-(2,6-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2904382.png)

![2-chloro-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide](/img/structure/B2904383.png)